3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a thiazole ring substituted with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbutanoic acid with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-naphthalen-2-yl-butanamide
- 3-methyl-N-naphthalen-1-yl-benzamide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide is unique due to the presence of both a thiazole ring and a naphthalene moiety, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)10-17(21)20-18-19-16(11-22-18)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,11-12H,10H2,1-2H3,(H,19,20,21) |
InChI Key |
UMSPPANXAMBECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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